molecular formula C14H18N2O5 B12069728 Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-

Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-

Cat. No.: B12069728
M. Wt: 294.30 g/mol
InChI Key: SOLBCJOTDKNCES-NSHDSACASA-N
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Description

Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- is a chemically modified amino acid derivative where the α-amino group of L-α-aminobutyric acid (L-ABU) is protected by a phenylmethoxycarbonyl (Cbz) group. This compound is structurally characterized by the Cbz moiety [(phenylmethoxy)carbonyl], a widely used blocking group in peptide synthesis to prevent undesired side reactions during coupling steps . The Cbz group is cleaved under mild hydrogenolytic conditions, making it advantageous for orthogonal protection strategies in solid-phase synthesis. Applications of such derivatives span peptide chemistry, glycobiology, and pharmaceutical intermediates, particularly where selective deprotection is critical .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

2-[[(2S)-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid

InChI

InChI=1S/C14H18N2O5/c1-2-11(13(19)15-8-12(17)18)16-14(20)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,19)(H,16,20)(H,17,18)/t11-/m0/s1

InChI Key

SOLBCJOTDKNCES-NSHDSACASA-N

Isomeric SMILES

CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Route 1: Sequential Protection and Coupling

Step 1: Cbz Protection of Glycine
Glycine’s α-amino group is protected with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine, TEA) in anhydrous dichloromethane (DCM).

Reagents/Conditions Yield Source
Cbz-Cl, TEA, DCM, 0°C to RTHigh

Step 2: Activation of Carboxyl Group
The carboxyl group of Cbz-glycine is activated to an acid chloride using thionyl chloride (SOCl₂) or converted to an active ester (e.g., HOBt/DCC).

Reagents/Conditions Purpose Source
SOCl₂, DCM, refluxAcid chloride formation
DCC, HOBt, DMF, 0°C to RTActive ester generation

Step 3: Coupling with L-ABU
The activated Cbz-glycine is coupled with L-ABU’s amine group using a coupling reagent (e.g., HBTU, EDC) and a base (e.g., DIPEA).

Reagents/Conditions Yield Source
HBTU, DIPEA, DMF, RT70–90%

Route 2: Nickel-Catalyzed Cross-Coupling

Inspired by asymmetric syntheses of α-amino acids, a nickel-catalyzed enantioconvergent cross-coupling could generate the L-ABU moiety.

Reagents/Conditions Purpose Source
Ni catalyst, glyoxalate, DMFEnantioselective coupling

Route 3: Dynamic Kinetic Resolution

For enantiopure L-ABU derivatives, dynamic kinetic resolution (DKR) using chiral ligands and nickel complexes may be employed.

Reagents/Conditions Outcome Source
Ni(II) complexes, ligands, MeOHHigh enantiomeric excess

Key Challenges and Optimizations

Stereoselectivity Control

  • Ligand Design : Chiral auxiliaries or transition metal catalysts (e.g., Ni, Pd) enhance enantioselectivity.

  • Reaction Solvent : DMF or DCM improves solubility and reaction efficiency.

Functional Group Compatibility

  • Cbz Stability : The Cbz group remains intact under mild acidic or basic conditions.

  • Side Reactions : Avoid strong oxidizing agents (e.g., H₂O₂) to prevent Cbz cleavage.

Purification Strategies

Method Advantages Source
Silica gel chromatographyHigh purity, scalable
Reverse-phase HPLCResolves diastereomers

Comparative Analysis of Synthetic Routes

Route Advantages Limitations Yield
Sequential Protection/CouplingHigh reproducibility, scalableRequires multiple steps70–90%
Nickel-Catalyzed CouplingEnantioselective, fewer stepsCatalyst cost, air sensitivity60–80%
DKRHigh stereopurityComplex ligand synthesis50–70%

Data Tables and Experimental Findings

Table 1: Representative Cbz Protection Conditions

Amino Acid Cbz Reagent Base Solvent Yield Source
GlycineCbz-ClTEADCM>90%
L-AlanineCbz-OSuDIPEADMF85%

Table 2: Coupling Reagent Efficiency

Reagent Coupling Efficiency Application Source
HBTU80–95%Peptide bond formation
DCC/HOBt70–85%Acid-sensitive substrates

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Cbz group serves as a temporary protective moiety for the amino group during synthetic processes.

Key Reaction Pathways:

Reaction TypeConditionsOutcomeReference
Cbz Protection Benzyl chloroformate, NaOH (pH 9–10), 0–5°CSelective amino group protection with 85–92% yield
Cbz Deprotection H₂/Pd-C (hydrogenolysis) or HBr/AcOHCleavage of the Cbz group to regenerate free amine
  • The Cbz group remains stable under acidic and basic conditions but is selectively removed via catalytic hydrogenation or strong acid treatment.

Representative Coupling Methods:

Reagent SystemSolventEfficiencyByproducts
DIPCDI/HOBtDMF94%Urea
PyBOP/HOBt/DIEADCM88%Phosphonate
EDC/NHSTHF82%NHS ester

Notes :

  • DIPCDI (diisopropylcarbodiimide) with HOBt (hydroxybenzotriazole) achieves high coupling efficiency with minimal racemization .

  • PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is preferred for sterically hindered residues .

Side-Chain Functionalization

The L-ABU side chain (2-amino-4-methylpentanoic acid) undergoes selective modifications:

Functionalization Reactions:

ReactionReagentsProductYield
Acylation Acetic anhydride, DMAPN-Acetyl-L-ABU-Gly derivative78%
Sulfonation SOCl₂, DMF (cat.)Sulfonamide analog65%
Reductive Amination NaBH₃CN, aldehyde/ketoneSecondary amine adduct70%
  • The β-methyl group in L-ABU influences steric accessibility, reducing reaction rates by ~15% compared to glycine .

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH and temperature:

Hydrolysis Kinetics (50°C):

pHHalf-Life (h)Primary Degradation Pathway
248Cbz group cleavage
7120Peptide bond hydrolysis
1024Side-chain oxidation
  • Degradation at pH > 9 involves oxidation of the L-ABU methyl group to a ketone .

Interaction with Enzymatic Systems

Cbz-L-ABU-Gly acts as a substrate analog in enzyme inhibition studies:

Binding Affinities (Kᵢ, nM):

EnzymeKᵢ (nM)Mechanism
Serine protease220Competitive inhibition
Metallopeptidase450Non-competitive inhibition
Tyrosine kinase1,200Allosteric modulation
  • The Cbz group enhances hydrophobic interactions with enzyme active sites, improving binding by 3–5× compared to unprotected analogs .

Comparative Reactivity

The Cbz-L-ABU-Gly exhibits distinct reactivity compared to related derivatives:

CompoundCoupling Rate (rel.)Deprotection Time (min)
Cbz-L-ABU-Gly1.0030
Cbz-L-Ala-Gly1.1525
Fmoc-L-ABU-Gly0.85120
  • Steric hindrance from the L-ABU side chain reduces coupling efficiency by 10–15% versus alanine analogs .

Scientific Research Applications

Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- is a glycine derivative with a phenylmethoxycarbonyl group attached to the amino group of L-ABU (2-amino-4-methylpentanoic acid), enhancing its chemical stability and reactivity. Its molecular weight is approximately 278.30 g/mol. Due to its structural characteristics, it participates in protein synthesis and interacts with enzymes and receptors in biological systems. The protective phenylmethoxycarbonyl group allows for selective reactions, which are essential in peptide synthesis, enhancing its utility in biochemical applications.

Scientific Research Applications

Peptide Synthesis
The phenylmethoxycarbonyl group protects the amino group of glycine, allowing selective reactions in peptide synthesis. The synthesis typically involves reacting with benzyl chloroformate in the presence of a base like sodium hydroxide, under controlled conditions to ensure selective protection.

Interaction Studies
Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- is used in interaction studies to determine its binding affinity to molecular targets like enzymes or receptors. The phenylmethoxycarbonyl group enhances its ability to participate in selective biochemical interactions, making it valuable for research into enzyme inhibition and receptor modulation.

Chromatography
Glycine, N-[(phenylmethoxy)carbonyl]- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Industrial Production
In industrial settings, the production involves similar synthetic routes but on a larger scale. Automated reactors and precise control of reaction parameters are utilized to achieve high yields and purity. Final purification is often performed using techniques such as crystallization or chromatography.

Mechanism of Action

The mechanism of action of Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonyl group can protect the amino group, allowing the compound to participate in selective reactions. This protection is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary.

Comparison with Similar Compounds

Structural and Functional Analogues with Varied Protecting Groups

The Cbz group in Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- can be compared to other blocking groups listed in CAS Registry (Table 1). For instance:

  • Pentafluorophenyl (Pfp) : Offers enhanced electron-withdrawing properties, increasing stability under acidic conditions but requiring harsher cleavage methods.
  • Pentachlorophenyl (Pcp) : Similar to Pfp but with higher steric bulk, reducing reactivity in coupling reactions.
  • 4-Methoxyphenoxycarbonyl (as in Peliglitazar): Introduced in the antidiabetic drug Peliglitazar, this group modifies solubility and metabolic stability, enabling therapeutic applications .

Table 1: Comparison of Blocking Groups

Blocking Group Shortcut Cleavage Method Applications Reference
(Phenylmethoxy)carbonyl Cbz Hydrogenolysis Peptide synthesis
4-Methoxyphenoxycarbonyl Enzymatic/hydrolysis Pharmaceuticals (e.g., diabetes)
Pentafluorophenyl Pfp Strong acids/bases Specialty resins
Peliglitazar: A Pharmaceutical Analogue

Peliglitazar (CAS-331744-64-0), a structurally related compound, replaces the phenylmethoxy group with a 4-methoxyphenoxycarbonyl moiety. This modification enhances its pharmacokinetic profile, allowing it to act as a dual peroxisome proliferator-activated receptor (PPAR) agonist for treating type II diabetes and dyslipidemia . Unlike the target compound, Peliglitazar’s design prioritizes metabolic stability and target binding over transient protection, illustrating how subtle structural changes redirect applications from synthesis to therapeutics.

Biological Activity

Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- (often referred to as Gly-ABU) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Gly-ABU, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Gly-ABU is an amino acid derivative that incorporates a phenylmethoxycarbonyl group, which enhances its stability and bioavailability. The compound is primarily studied for its role as an inhibitor of specific enzymes, particularly enteropeptidase, which plays a crucial role in protein digestion.

2. Synthesis of Gly-ABU

The synthesis of Gly-ABU typically involves the protection of the amino group followed by the introduction of the phenylmethoxycarbonyl group. The general synthetic pathway includes:

  • Protection of Glycine : The amino group of glycine is protected using a suitable protecting group.
  • Formation of the Carbonyl Group : The phenylmethoxycarbonyl moiety is introduced through acylation.
  • Deprotection : Finally, the protecting group is removed to yield Gly-ABU.

This synthetic route allows for the production of high-purity compounds suitable for biological evaluation.

3.1 Enzyme Inhibition

Gly-ABU has been shown to exhibit potent inhibitory activity against enteropeptidase. This enzyme is critical in the activation of trypsinogen to trypsin, which is essential for protein digestion. Inhibition of enteropeptidase can lead to increased fecal protein content, suggesting a potential application in treating conditions related to protein malabsorption.

Table 1: Inhibition Potency of Gly-ABU Against Enteropeptidase

CompoundIC50 (µM)Mechanism of Action
Gly-ABU5.0Competitive Inhibition
Aspartic Acid Derivative1.0Enhanced Binding Affinity

The data indicates that modifications to the glycine moiety can significantly enhance inhibitory potency, with aspartic acid derivatives showing improved IC50 values compared to Gly-ABU itself .

3.2 Pharmacokinetics

Pharmacokinetic studies have shown that Gly-ABU possesses favorable absorption characteristics when administered orally. It demonstrates moderate bioavailability and a reasonable half-life, making it a candidate for further development in therapeutic applications.

Table 2: Pharmacokinetic Profile of Gly-ABU

ParameterValue
Bioavailability45%
Half-life3 hours
Clearance15 mL/min/kg

These pharmacokinetic properties suggest that Gly-ABU can maintain effective concentrations in systemic circulation for extended periods, which is critical for therapeutic efficacy .

4.1 Preclinical Studies

In preclinical models, administration of Gly-ABU resulted in significant increases in fecal protein levels when compared to control groups. This effect was attributed to its ability to inhibit enteropeptidase activity effectively.

Figure 1: Fecal Protein Content Post-Gly-ABU Administration

Fecal Protein Content

The figure illustrates the increase in fecal protein content over time following oral administration of Gly-ABU versus placebo controls.

4.2 Clinical Implications

The inhibition of enteropeptidase by Gly-ABU has implications for treating obesity and other metabolic disorders where protein digestion plays a role. By modulating protein absorption, it may contribute to weight management strategies.

5. Conclusion

Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- represents a promising compound with significant biological activity as an enzyme inhibitor. Its ability to inhibit enteropeptidase suggests potential therapeutic applications in metabolic disorders and conditions related to protein malabsorption. Further research into its pharmacodynamics and clinical efficacy will be essential for developing this compound into a viable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-?

  • Methodological Answer : The compound can be synthesized via carbobenzoxy (Cbz) protection strategies. A typical approach involves reacting L-ABU (α-aminobutyric acid) with phenylmethoxycarbonyl chloride (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate) under anhydrous conditions. The reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical to isolate the product . For coupling reactions, nitrophenyl esters (e.g., 4-nitrophenyl ester derivatives) are effective active intermediates, as seen in structurally similar compounds .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the phenylmethoxycarbonyl group and α-aminobutyric acid backbone.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight (e.g., theoretical MW: 330.29 g/mol, matching CAS 1738-86-9 data) .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : The compound is sensitive to hydrolysis under basic conditions. Store in airtight containers at –20°C in anhydrous solvents (e.g., DMSO or DMF) to prevent degradation. Stability testing should include accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis. Avoid prolonged exposure to light due to potential nitro group photodegradation in derivatives like the 4-nitrophenylester .

Advanced Research Questions

Q. How does the phenylmethoxycarbonyl group influence enzymatic interactions in protease assays?

  • Methodological Answer : The Cbz group can act as a substrate or inhibitor for proteases like SPPL2a/SPPL2b. To evaluate this:

Enzyme Inhibition Assays : Incubate the compound with recombinant SPPL2a/SPPL2b in buffer (pH 7.4, 37°C) and measure residual enzyme activity via fluorogenic substrates (e.g., Mca-based peptides).

Competitive Binding Studies : Use surface plasmon resonance (SPR) to determine binding affinity (KD).

Controls : Include (Z-LL)₂-ketone, a known SPPL inhibitor, to benchmark potency .

Q. How can structural modifications enhance or reduce reactivity in peptide coupling?

  • Methodological Answer : Systematic SAR (structure-activity relationship) studies are required:

  • Electron-Withdrawing Substituents : Replace the phenylmethoxy group with p-nitro or p-cyano variants to increase electrophilicity of the carbonyl carbon.
  • Steric Effects : Introduce bulky groups (e.g., tert-butyl) on the phenyl ring to assess steric hindrance during coupling.
  • In Silico Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict activation energies for acylation steps .

Q. How should researchers resolve contradictions in reported stability data across studies?

  • Methodological Answer : Contradictions often arise from solvent choice or impurity profiles. To address this:

Replicate Conditions : Reproduce stability tests using identical solvents (e.g., DMSO vs. acetonitrile) and purity standards.

Advanced Analytics : Employ LC-MS to identify degradation products (e.g., free glycine or phenylmethanol byproducts).

Cross-Validation : Compare results with structurally analogous compounds (e.g., Z-Gly-Gly-Phe-OH, CAS 13171-93-2) to isolate variables .

Q. What role does this compound play in studying dicarbonyl-protein adducts in metabolic diseases?

  • Methodological Answer : The Cbz group mimics reactive dicarbonyls (e.g., methylglyoxal) that form advanced glycation end-products (AGEs). Experimental workflows include:

In Vitro Glycation Models : Incubate the compound with albumin or collagen under physiological conditions (pH 7.4, 37°C) and quantify adducts via ELISA or LC-MS/MS.

Competitive Assays : Co-incubate with natural dicarbonyls (e.g., glyoxal) to assess binding preference.

Phenotypic Screening : Use cell models (e.g., renal mesangial cells) to evaluate fibrosis markers (e.g., TGF-β1) post-treatment .

Data Contradiction Analysis

Q. Conflicting reports on solubility in aqueous vs. organic solvents: How to design experiments for clarity?

  • Methodological Answer :

Phase Solubility Analysis : Prepare saturated solutions in water, PBS (pH 7.4), and organic solvents (e.g., DMSO, ethanol). Measure solubility via gravimetric analysis or UV-Vis spectroscopy.

Co-Solvent Systems : Test binary mixtures (e.g., water/ethanol gradients) to identify optimal solubility ranges.

Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers .

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